molecular formula C19H20FN5OS B2666672 N-(4-fluoro-2-methylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775525-40-0

N-(4-fluoro-2-methylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2666672
CAS No.: 1775525-40-0
M. Wt: 385.46
InChI Key: GIJWZZAKVCXAJD-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-methylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-fluoro-2-methylphenyl group at the N-position, a methyl group at the 6-position, and a thiomorpholine moiety at the 4-position. The thiomorpholin-4-yl group introduces sulfur into the morpholine ring, enhancing lipophilicity compared to oxygen-containing analogs, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-6-methyl-4-thiomorpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5OS/c1-12-9-14(20)3-4-15(12)22-19(26)16-10-17-18(24-5-7-27-8-6-24)21-13(2)11-25(17)23-16/h3-4,9-11H,5-8H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJWZZAKVCXAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=NN3C=C(N=C(C3=C2)N4CCSCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-2-methylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-fluoro-2-methylphenylhydrazine with 6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the pyrazolo[1,5-a]pyrazine ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-2-methylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products Formed

Scientific Research Applications

N-(4-fluoro-2-methylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-fluoro-2-methylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, including the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs can be categorized based on core scaffolds, substituents, and biological relevance:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound Pyrazolo[1,5-a]pyrazine 4-fluoro-2-methylphenyl, thiomorpholin-4-yl, methyl ~393.4 (estimated) Sulfur in thiomorpholine enhances lipophilicity; fluorophenyl improves target binding.
N-(2-FURYLMETHYL)-6-METHYL-4-OXO-4,5-DIHYDROPYRAZOLO[1,5-A]PYRAZINE-2-CARBOXAMIDE Pyrazolo[1,5-a]pyrazine Furylmethyl, methyl 272.26 Lacks thiomorpholine; furan ring may reduce metabolic stability compared to aryl groups.
MSC2360844 (6-fluoro-3-(morpholin-4-yl carbonyl)-1-[4-(morpholin-4-yl methyl)phenyl]-1,4-dihydrothiochromeno[4,3-c]pyrazole 5,5-dioxide) Dihydrothiochromeno-pyrazole Morpholinyl carbonyl, morpholinyl methyl ~600 (estimated) Morpholine substituents (oxygen-based) vs. thiomorpholine; sulfur in thiochromeno enhances stability.
TAK-915 (PDE2A Inhibitor) Pyrido[2,3-b]pyrazine Trifluoromethoxy, methoxy ~481.4 Carboxamide group critical for PDE2A binding; fluorophenyl enhances selectivity.
Compound 20 (PDE2A Inhibitor) Pyrazolo[1,5-a]pyrimidine Trifluoromethoxy, methyltriazolyl ~509.5 Triazolyl group improves potency; methyl enhances metabolic stability.
9-(4-Fluorophenyl)-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Pyrazolo-triazolo-pyrimidine 4-Fluorophenyl, 4-nitrophenyl ~464.4 Nitrophenyl increases electron-withdrawing effects; fluorophenyl aids crystallinity.

Key Observations

Core Scaffolds: The pyrazolo[1,5-a]pyrazine core in the target compound is distinct from pyrazolo[1,5-a]pyrimidine (e.g., PDE2A inhibitors) and pyrido[2,3-b]pyrazine (TAK-915).

Substituent Effects: The 4-fluoro-2-methylphenyl group in the target compound is structurally similar to fluorophenyl substituents in and , which are known to enhance hydrophobic interactions and metabolic stability . Thiomorpholin-4-yl vs. morpholin-4-yl: Sulfur’s larger atomic radius and lower electronegativity may alter binding pocket interactions compared to oxygen, as seen in MSC2360844 .

Carboxamide Linkage :

  • The carboxamide group is conserved across PDE inhibitors (e.g., TAK-915, Compound 20) and the target compound, suggesting a role in hydrogen bonding with enzyme active sites .

Synthetic Accessibility :

  • The target compound’s thiomorpholine group likely requires sulfur-containing reagents (e.g., thiomorpholine hydrochloride), contrasting with morpholine derivatives synthesized via oxazolidine intermediates .
  • Fluorophenyl groups are typically introduced via Suzuki-Miyaura coupling, as described in .

Preclinical and Pharmacological Insights (Extrapolated)

  • The thiomorpholine group may confer unique selectivity over PDE3/4 .
  • Phototoxicity : Pyrazolo[1,5-a]pyrazine derivatives generally exhibit low phototoxic risk, but sulfur substituents may increase reactive oxygen species (ROS) generation compared to oxygen analogs .

Biological Activity

N-(4-fluoro-2-methylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C_{17}H_{20}F_{1}N_{5}O_{1}S
  • Molecular Weight : 385.5 g/mol
  • CAS Number : 1775525-40-0

Structural Features

The compound features a pyrazolo[1,5-a]pyrazine core substituted with a thiomorpholine group and a fluorinated aromatic ring. These structural components are significant for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including the compound . Pyrazole derivatives have been shown to inhibit key oncogenic pathways:

  • BRAF(V600E) : The compound exhibits inhibitory activity against this mutant kinase, which is implicated in various cancers, particularly melanoma.
  • EGFR : Inhibition of the epidermal growth factor receptor (EGFR) has been noted, which is crucial in cancer cell proliferation and survival.

Table 1: Summary of Antitumor Activities

CompoundTargetActivity
This compoundBRAF(V600E)Inhibitory
This compoundEGFRInhibitory

Anti-inflammatory Activity

In addition to its antitumor properties, this compound has demonstrated anti-inflammatory effects. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting their potential in treating inflammatory diseases.

Antibacterial Activity

The compound's structure suggests it may possess antibacterial properties. Studies on related pyrazole derivatives have shown effectiveness against various bacterial strains, indicating that this compound may exhibit similar activities.

Case Study 1: Antitumor Efficacy

A study evaluated the efficacy of several pyrazole derivatives against human cancer cell lines. The results indicated that compounds with similar structures to this compound showed significant cytotoxic effects, particularly in melanoma cells expressing BRAF(V600E) mutations.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory mechanisms of pyrazole derivatives. The study revealed that the compound inhibited lipopolysaccharide (LPS)-induced NO production in macrophages, demonstrating its potential as an anti-inflammatory agent.

Q & A

Q. What are the recommended synthetic routes and analytical methods for validating the purity and structure of this compound?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with pyrazole ring formation followed by thiomorpholine coupling and carboxamide functionalization. Key steps include:

  • Cyclocondensation : Hydrazine derivatives react with aldehydes/ketones to form the pyrazolo[1,5-a]pyrazine core .
  • Thiomorpholine Introduction : Nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., using DCC/DMAP as catalysts) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) .
    Validation :
  • NMR Spectroscopy : Confirms regiochemistry of substituents (e.g., ¹H NMR for methyl groups at δ ~2.3–2.5 ppm) .
  • LC-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z 412.1) and purity (>95%) .

Q. What structural features are critical for its biological activity?

Methodological Answer: Key structural determinants include:

  • Pyrazolo[1,5-a]pyrazine Core : Provides planar rigidity for target binding .
  • Thiomorpholine Group : Enhances solubility and modulates electron density via sulfur’s lone pairs .
  • 4-Fluoro-2-methylphenyl Substituent : Fluorine’s electronegativity improves membrane permeability; methyl group stabilizes hydrophobic interactions .
  • Carboxamide Linkage : Facilitates hydrogen bonding with enzymatic targets (e.g., kinases) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modifications to:
    • Thiomorpholine : Replace sulfur with oxygen (morpholine) to assess redox stability .
    • Fluorophenyl Group : Test para/meta-fluoro isomers for target selectivity .
  • Biological Assays :
    • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
    • Cytotoxicity : Evaluate IC₅₀ values in cancer cell lines (e.g., HCT-116, MCF-7) via MTT assays .
  • Statistical Analysis : Use multivariate regression to correlate substituent properties (e.g., logP, polar surface area) with activity .

Q. How can computational methods accelerate reaction optimization and target prediction?

Methodological Answer:

  • Reaction Path Screening : Apply density functional theory (DFT) to model thiomorpholine coupling energetics and identify optimal catalysts .
  • Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., with kinase ATP pockets) to prioritize synthetic targets .
  • Machine Learning : Train models on pyrazolo-pyrazine datasets to predict reaction yields or bioactivity .

Q. How should researchers address contradictions in biological data across studies?

Methodological Answer:

  • Assay Standardization : Control variables (e.g., cell passage number, serum concentration) to minimize variability .
  • Orthogonal Validation : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
  • Meta-Analysis : Aggregate data from public repositories (e.g., ChEMBL) to identify consensus trends .

Q. What crystallographic techniques elucidate its molecular conformation and target interactions?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Resolve dihedral angles between pyrazine and fluorophenyl groups (e.g., ~12° twist for optimal π-π stacking) .
  • Hydrogen Bond Analysis : Identify interactions between the carboxamide and active-site residues (e.g., N–H···O=C in kinase inhibitors) .

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